Cas no 27686-84-6 (4,4'-((2R,3S)-2,3-Dimethylbutane-1,4-diyl)bis(benzene-1,2-diol))

4,4'-((2R,3S)-2,3-Dimethylbutane-1,4-diyl)bis(benzene-1,2-diol) structure
27686-84-6 structure
商品名:4,4'-((2R,3S)-2,3-Dimethylbutane-1,4-diyl)bis(benzene-1,2-diol)
CAS番号:27686-84-6
MF:C18H22O4
メガワット:302.36488
MDL:MFCD00866548
CID:53202
PubChem ID:71398

4,4'-((2R,3S)-2,3-Dimethylbutane-1,4-diyl)bis(benzene-1,2-diol) 化学的及び物理的性質

名前と識別子

    • 4,4'-((2R,3S)-2,3-Dimethylbutane-1,4-diyl)bis(benzene-1,2-diol)
    • 4-[4-(3,4-Dihydroxyphenyl)-2,3-dimethyl-butyl]benzene-1,2-diol
    • MASOPROCOL
    • CHX-100
    • NORHYDROGUAIARETICACID
    • meso-Nordihydroguaiaretic acid
    • NCGC00094201-02
    • 4,4'-(2,3-Dimethyl-1,4-butanediyl)bis(1,2-benzenediol)
    • NCGC00015741-01
    • meso-beta,gamma-dimethyl-alpha,delta-bis(3,4-dihydroxyphenyl)butan
    • MASOPROCOL [WHO-DD]
    • NCGC00094201-05
    • Tox21_500877
    • UNII-7BO8G1BYQU
    • meso Nordihydroguaiaretic Acid
    • Nordihydroguaiaretic Acid, (R*,S*)-Isomer
    • Acid, meso-Nordihydroguaiaretic
    • meso-4,4'-(2,3-dimethyl-1,4-butanediyl)bis(pyrocatechol)
    • NCGC00015741-02
    • NCGC00015741-06!NORDIHYDROGUAIARETIC ACID
    • CHEBI:73468
    • (R*,S*)-4,4'-(2,3-Dimethylbutane-1,4-diyl)bispyrocatechol
    • meso-4,4'-(2,3-Dimethyltetramethylene)dipyrocatechol
    • N 5023
    • HY-109500
    • INSM-18
    • meso-NDGA
    • EN300-18167073
    • Masoprocolum (INN-Latin)
    • CAS-27686-84-6
    • Masoprocolum
    • NCGC00261562-01
    • CHX 100
    • NORDIHYDROGUAIARETIC ACID [MI]
    • MASOPROCOL [MART.]
    • Lopac0_000877
    • C18H22O4
    • NCGC00015741-03
    • NCGC00094201-03
    • 4-[(2S, 3R)-4-(3, 4-dihydroxyphenyl)-2, 3-dimethylbutyl]benzene-1, 2-diol
    • INSM18
    • Masoprocol [USAN:INN]
    • erythro-nordihydroguaiaretic acid
    • Lopac-N-5023
    • DTXSID5045178
    • BIDD:ER0127
    • LP00877
    • 1,2-Benzenediol, 4,4'-((2R,3S)-2,3-dimethyl-1,4-butanediyl)bis-, rel-
    • EU-0100877
    • 4,4'-((2R,3S)-2,3-dimethylbutane-1,4-diyl)dibenzene-1,2-diol
    • 4-[(2R,3S)-4-(3,4-dihydroxyphenyl)-2,3-dimethyl-butyl]benzene-1,2-diol
    • MASOPROCOL [INN]
    • NCGC00094201-04
    • meso-4-(4-(3,4-dihydroxyphenyl)-2,3-dimethylbutyl)benzene-1,2-diol
    • 4-[(2R,3S)-4-(3,4-dihydroxyphenyl)-2,3-dimethylbutyl]benzene-1,2-diol
    • 27686-84-6
    • MASOPROCOL [ORANGE BOOK]
    • meso-2,3-bis(3,4-dihydroxyphenylmethyl)butane
    • nordihydroguaiaretate
    • Nordihydroguaiaretsaure
    • Masoprocol (USAN/INN)
    • NSC-682984
    • DTXCID3025178
    • 4-[(2S,3R)-3-[(3,4-dihydroxyphenyl)methyl]-2-methylbutyl]benzene-1,2-diol
    • NCGC00015741-07
    • Nordihydroguaiaretic acid (meso-form)
    • 1050512-02-1
    • AKOS016014015
    • 1,2-Benzenediol, 4,4'-[(2R,3S)-2,3-dimethyl-1,4-butanediyl]bis-, rel-
    • Tox21_110210
    • NCGC00094201-06
    • L01XX10
    • TNP00263
    • ORISTAR NHGA
    • MASOPROCOL (MART.)
    • meso-1,4-bis(3,4-dihydroxyphenyl)-2,3-dimethylbutane
    • rel-4,4'-((2R,3S)-2,3-Dimethylbutane-1,4-diyl)bis(benzene-1,2-diol)
    • BDBM22372
    • NCGC00094201-01
    • 4-((2R,3S)-4-(3,4-DIHYDROXYPHENYL)-2,3-DIMETHYLBUTYL)BENZENE-1,2-DIOL
    • 4-[(2S,3R)-4-(3,4-dihydroxyphenyl)-2,3-dimethylbutyl]benzene-1,2-diol
    • HMS3262P15
    • Q6783851
    • Actinex
    • SR-01000076028-1
    • EINECS 248-606-6
    • Masoprocolum [INN-Latin]
    • NCGC00015741-06
    • meso-4-[4-(3,4-dihydroxyphenyl)-2,3-dimethylbutyl]benzene-1,2-diol
    • CHEMBL313972
    • SCHEMBL3818
    • D04862
    • nordihydroguiaretic acid
    • NDHGA
    • Nordihydroguaiaretic acid from Larrea divaricata (creosote bush)
    • MASOPROCOL [VANDF]
    • CS-0031186
    • 7BO8G1BYQU
    • NS00068157
    • MASOPROCOL [USAN]
    • NORDIHYDROGUAIARETIC ACID [INCI]
    • 1,2-Benzenediol, 4,4'-(2,3-dimethyl-1,4-butanediyl)bis-, (R*,S*)-
    • Actinex (TN)
    • DB00179
    • CCG-204959
    • SR-01000076028
    • NORDIHYDROGUAIARETIC ACID [WHO-DD]
    • NSC-4291
    • HCZKYJDFEPMADG-TXEJJXNPSA-N
    • DA-55243
    • MDL: MFCD00866548
    • インチ: 1S/C18H22O4/c1-11(7-13-3-5-15(19)17(21)9-13)12(2)8-14-4-6-16(20)18(22)10-14/h3-6,9-12,19-22H,7-8H2,1-2H3
    • InChIKey: HCZKYJDFEPMADG-TXEJJXNPSA-N
    • ほほえんだ: C[C@@H](CC1=CC=C(O)C(O)=C1)[C@H](C)CC2=CC=C(O)C(O)=C2

計算された属性

  • せいみつぶんしりょう: 302.15200
  • どういたいしつりょう: 302.151809
  • 同位体原子数: 0
  • 水素結合ドナー数: 4
  • 水素結合受容体数: 4
  • 重原子数: 22
  • 回転可能化学結合数: 5
  • 複雑さ: 303
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 互変異性体の数: 998
  • トポロジー分子極性表面積: 80.9
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.3

じっけんとくせい

  • 色と性状: 酢酸から結晶化する
  • 密度みつど: 1.241
  • ゆうかいてん: 185.5 ºC
  • ふってん: 526.5°C at 760 mmHg
  • フラッシュポイント: 247.8 °C
  • 屈折率: 1.626
  • PSA: 80.92000
  • LogP: 3.56640

4,4'-((2R,3S)-2,3-Dimethylbutane-1,4-diyl)bis(benzene-1,2-diol) セキュリティ情報

  • ちょぞうじょうけん:Sealed in dry,2-8°C(BD137243)

4,4'-((2R,3S)-2,3-Dimethylbutane-1,4-diyl)bis(benzene-1,2-diol) 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
D554485-1g
4,4'-((2R,3S)-2,3-DiMethylbutane-1,4-diyl)bis(benzene-1,2-diol)
27686-84-6 97%
1g
$2018 2024-05-24
Enamine
EN300-18167073-0.05g
27686-84-6
0.05g
$2755.0 2023-09-19
A2B Chem LLC
AB32557-10mg
1,2-Benzenediol, 4,4'-[(2R,3S)-2,3-dimethyl-1,4-butanediyl]bis-, rel-
27686-84-6 99%
10mg
$235.00 2024-04-20
A2B Chem LLC
AB32557-1mg
1,2-Benzenediol, 4,4'-[(2R,3S)-2,3-dimethyl-1,4-butanediyl]bis-, rel-
27686-84-6 99%
1mg
$95.00 2024-04-20
MedChemExpress
HY-109500-10mg
Masoprocol
27686-84-6 99.76%
10mg
¥2000 2024-04-18
A2B Chem LLC
AB32557-5mg
1,2-Benzenediol, 4,4'-[(2R,3S)-2,3-dimethyl-1,4-butanediyl]bis-, rel-
27686-84-6 99%
5mg
$160.00 2024-04-20
1PlusChem
1P002UWD-5mg
1,2-Benzenediol, 4,4'-[(2R,3S)-2,3-dimethyl-1,4-butanediyl]bis-, rel-
27686-84-6 99%
5mg
$174.00 2024-05-07
eNovation Chemicals LLC
D554485-1g
4,4'-((2R,3S)-2,3-DiMethylbutane-1,4-diyl)bis(benzene-1,2-diol)
27686-84-6 97%
1g
$1860 2025-02-19
eNovation Chemicals LLC
D554485-1g
4,4'-((2R,3S)-2,3-DiMethylbutane-1,4-diyl)bis(benzene-1,2-diol)
27686-84-6 97%
1g
$1860 2025-02-21
eNovation Chemicals LLC
D554485-10g
4,4'-((2R,3S)-2,3-DiMethylbutane-1,4-diyl)bis(benzene-1,2-diol)
27686-84-6 97%
10g
$6900 2024-05-24

4,4'-((2R,3S)-2,3-Dimethylbutane-1,4-diyl)bis(benzene-1,2-diol) 関連文献

4,4'-((2R,3S)-2,3-Dimethylbutane-1,4-diyl)bis(benzene-1,2-diol)に関する追加情報

Introduction to 4,4'-((2R,3S)-2,3-Dimethylbutane-1,4-diyl)bis(benzene-1,2-diol) (CAS No. 27686-84-6)

4,4'-((2R,3S)-2,3-Dimethylbutane-1,4-diyl)bis(benzene-1,2-diol), also known by its CAS number 27686-84-6, is a chiral compound that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. This compound is characterized by its unique structural features and potential applications in various biological and pharmaceutical contexts. The compound's chiral nature and the presence of multiple hydroxyl groups make it a valuable building block for the synthesis of complex molecules and bioactive compounds.

The molecular structure of 4,4'-((2R,3S)-2,3-Dimethylbutane-1,4-diyl)bis(benzene-1,2-diol) consists of two benzene rings linked by a chiral butane chain with two methyl groups. The hydroxyl groups on the benzene rings provide opportunities for further functionalization and conjugation with other molecules. This structural complexity allows for a wide range of chemical reactions and interactions, making it a versatile compound in both academic research and industrial applications.

In recent years, the study of chiral compounds has become increasingly important due to their significant role in enantioselective catalysis and asymmetric synthesis. 4,4'-((2R,3S)-2,3-Dimethylbutane-1,4-diyl)bis(benzene-1,2-diol) has been explored as a ligand in transition metal-catalyzed reactions, where its chiral properties can influence the selectivity and efficiency of the catalytic process. Research in this area has shown promising results in the development of new catalysts for the synthesis of enantiopure compounds.

Beyond its use as a ligand in catalysis, 4,4'-((2R,3S)-2,3-Dimethylbutane-1,4-diyl)bis(benzene-1,2-diol) has also been investigated for its potential biological activities. Studies have demonstrated that this compound can exhibit antioxidant properties due to the presence of multiple hydroxyl groups. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress, which is implicated in various diseases such as cancer and neurodegenerative disorders.

In the context of drug discovery and development, 4,4'-((2R,3S)-2,3-Dimethylbutane-1,4-diyl)bis(benzene-1,2-diol) has been evaluated for its ability to modulate specific biological pathways. For instance, it has been shown to interact with certain enzymes and receptors involved in cellular signaling processes. These interactions can lead to therapeutic effects or serve as leads for the design of more potent and selective drug candidates.

The synthesis of 4,4'-((2R,3S)-2,3-Dimethylbutane-1,4-diyl)bis(benzene-1,2-diol) typically involves multi-step procedures that require precise control over stereochemistry. Recent advancements in synthetic methods have enabled more efficient and scalable production of this compound. Techniques such as asymmetric hydrogenation and organocatalytic reactions have been employed to achieve high enantiomeric purity and yield.

The physical properties of 4,4'-((2R,3S)-2,3-Dimethylbutane-1,4-diyl)bis(benzene-1,2-diol), including its solubility and stability under various conditions, are important considerations for its practical applications. These properties can be influenced by factors such as temperature and pH. Understanding these parameters is essential for optimizing its use in different experimental setups and industrial processes.

In conclusion, 4,4'-((2R,3S)-2,3-Dimethylbutane-1,4-diyl)bis(benzene-1,2-diol) (CAS No. 27686-84-6) is a multifaceted compound with significant potential in both fundamental research and applied sciences. Its unique structural features make it an attractive candidate for further exploration in areas such as catalysis, antioxidant activity assessment, and drug discovery. Ongoing research continues to uncover new applications and insights into the behavior of this intriguing molecule.

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(CAS:27686-84-6)4,4'-((2R,3S)-2,3-Dimethylbutane-1,4-diyl)bis(benzene-1,2-diol)
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